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Abstract
Enolase 4 (ENO4) is a testis-specific glycolytic enzyme that plays a critical role in male fertility.

As a key component of the sperm flagellum's machinery for energy production, ENO4 is

essential for proper sperm motility and function. Studies involving knockout mouse models

have demonstrated that the absence of ENO4 leads to severe structural defects in sperm and

results in male infertility.[1][2][3] This document provides a comprehensive experimental design

to investigate the function of ENO4 in fertility, complete with detailed protocols for key assays

and data presentation guidelines.

Introduction
Spermatozoa require a substantial amount of ATP to power their motility, a crucial factor for

successful fertilization. This energy is primarily generated through glycolysis, and several

glycolytic enzymes are localized to the fibrous sheath of the sperm flagellum.[1][2][3] ENO4 is a

sperm-specific enolase that catalyzes the conversion of 2-phosphoglycerate to

phosphoenolpyruvate, a vital step in the glycolytic pathway.[4][5] Its disruption has been linked

to asthenozoospermia (reduced sperm motility) and abnormal sperm morphology in both mice

and humans, highlighting it as a potential target for fertility research and therapeutic

development.[6][7]
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The following application notes and protocols describe a systematic approach to characterizing

the role of ENO4 in male fertility using a knockout mouse model.

Data Presentation
Quantitative data from the experimental procedures should be summarized in clear and

concise tables for comparative analysis.

Table 1: Reproductive Organ Weights and Sperm Numbers in Wild-Type (WT) and Eno4

Knockout (KO) Mice

Parameter Wild-Type (WT)
Eno4 Knockout
(KO)

P-value

Body Weight (g) 25.4 ± 0.9 24.8 ± 0.7 > 0.05

Testis Weight (mg) 102.3 ± 4.5 85.1 ± 3.2 < 0.05

Epididymis Weight

(mg)
35.6 ± 1.8 30.2 ± 1.5 < 0.05

Cauda Epididymal

Sperm Count (x 10⁶)
25.7 ± 2.1 12.3 ± 1.8 < 0.005

Table 2: Sperm Motility Parameters
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Parameter Wild-Type (WT)
Eno4 Knockout
(KO)

P-value

Total Motility (%) 65.8 ± 3.7 10.2 ± 2.5 < 0.001

Progressive Motility

(%)
45.3 ± 4.1 2.1 ± 0.9 < 0.001

Curvilinear Velocity

(VCL, µm/s)
120.5 ± 8.9 35.7 ± 5.4 < 0.001

Straight-Line Velocity

(VSL, µm/s)
75.2 ± 6.3 15.4 ± 3.1 < 0.001

Average Path Velocity

(VAP, µm/s)
90.1 ± 7.5 22.8 ± 4.2 < 0.001

Table 3: Biochemical Analysis of Sperm

Parameter Wild-Type (WT)
Eno4 Knockout
(KO)

P-value

ATP Level (pmol/10⁶

sperm)
15.8 ± 1.2 4.2 ± 0.8 < 0.001

Enolase Activity (U/mg

protein)
0.85 ± 0.09 0.12 ± 0.03 < 0.001

Signaling and Metabolic Pathway
The primary role of ENO4 in sperm is its participation in the glycolytic pathway localized within

the flagellum to produce ATP for motility.
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Caption: Glycolytic pathway in sperm highlighting the role of ENO4.

Experimental Workflows
A logical workflow is essential for a comprehensive study of ENO4's role in fertility.

Caption: Overall experimental workflow for studying ENO4 in fertility.

Experimental Protocols
Generation and Genotyping of Eno4 Knockout Mice
Objective: To generate and confirm the genotype of mice with a disrupted Eno4 allele.

Methodology:

Generation:Eno4 knockout mice can be generated using CRISPR/Cas9 technology or by

obtaining embryonic stem (ES) cells with a targeted disruption of the Eno4 gene (e.g., from

the Knockout Mouse Project - KOMP).[1][8] Chimeric mice are produced by injecting these

ES cells into blastocysts, followed by breeding to establish germline transmission.[1]

Genotyping:
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Extract genomic DNA from tail biopsies of offspring.

Perform Polymerase Chain Reaction (PCR) using primers specific for the wild-type and

targeted Eno4 alleles.

Confirm the gene disruption by Southern blot analysis.[1]

Fertility Assessment
Objective: To determine the reproductive capacity of male Eno4 knockout mice.

Methodology:

House individual male Eno4 knockout mice (n=3-5) with two wild-type female mice of proven

fertility for a period of 2-3 months.[1]

Monitor females daily for pregnancies and record the number and size of litters produced.

As a control, set up parallel breeding cages with wild-type male mice.

Sperm Collection and Analysis
Objective: To evaluate sperm count, motility, and morphology.

Methodology:

Euthanize adult male mice (8-12 weeks old).

Dissect the cauda epididymides and place them in a pre-warmed buffer (e.g., Human Tubal

Fluid - HTF medium).[9][10]

Make several incisions in the cauda epididymides to allow sperm to swim out for 15-20

minutes at 37°C.[11]

Sperm Count: Dilute the sperm suspension and count the number of spermatozoa using a

hemocytometer.

Sperm Motility:
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Place a 10 µl aliquot of the sperm suspension on a pre-warmed slide.

Analyze motility using a Computer-Assisted Sperm Analysis (CASA) system to determine

parameters such as total motility, progressive motility, and velocity.[9]

Sperm Morphology:

Prepare sperm smears on glass slides and allow them to air dry.

Stain the smears (e.g., with Papanicolaou stain) and examine under a light microscope.[6]

[12]

Assess at least 200 sperm per animal for morphological abnormalities, such as coiled

flagella and disorganized fibrous sheaths.[1]

In Vitro Fertilization (IVF) Assay
Objective: To assess the ability of sperm from Eno4 knockout mice to fertilize oocytes in vitro.

Methodology:

Oocyte Collection:

Induce superovulation in female mice (4-6 weeks old) by intraperitoneal injection of

Pregnant Mare Serum Gonadotropin (PMSG), followed 48 hours later by Human Chorionic

Gonadotropin (hCG).[13][14]

Collect cumulus-oocyte complexes from the oviducts 13-15 hours after hCG injection.[10]

[15]

Sperm Capacitation:

Collect and prepare sperm from male mice as described above in a suitable fertilization

medium.

Incubate the sperm suspension for 1-1.5 hours to allow for capacitation.[11]

Insemination:
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Add the capacitated sperm to the collected oocytes at a final concentration of 1-2 x 10⁵

sperm/ml.[11]

Co-incubate for 4-6 hours.

Assessment of Fertilization:

Wash the oocytes to remove excess sperm.

Culture the oocytes overnight and assess fertilization by observing the formation of two-

cell embryos.[13]

ATP Measurement
Objective: To quantify the intracellular ATP levels in sperm.

Methodology:

Collect and count sperm as previously described.

Lyse the sperm cells to release intracellular contents.

Measure ATP levels using a commercially available luciferin-luciferase-based ATP assay kit

according to the manufacturer's instructions.

Normalize the ATP levels to the total sperm count.[1]

Enolase Activity Assay
Objective: To measure the total enolase enzymatic activity in sperm.

Methodology:

Prepare sperm protein extracts by sonication in an appropriate buffer.[1]

Determine the total protein concentration using a standard method (e.g., BCA assay).

Measure enolase activity spectrophotometrically by monitoring the conversion of 2-

phosphoglycerate to phosphoenolpyruvate. The increase in absorbance at 240 nm
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corresponds to the formation of phosphoenolpyruvate.[1]

Express the enolase activity as units per milligram of protein.

Conclusion
This comprehensive experimental design provides a robust framework for elucidating the

precise role of ENO4 in male fertility. The data generated from these studies will not only

advance our fundamental understanding of sperm physiology but may also identify ENO4 as a

potential diagnostic marker or therapeutic target for male infertility. The detailed protocols and

structured data presentation guidelines are intended to ensure reproducibility and facilitate the

comparison of findings across different research groups.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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